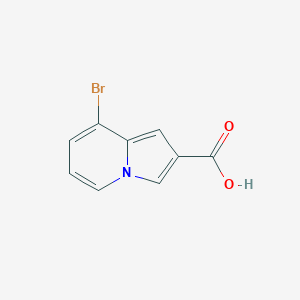

8-Bromo-indolizine-2-carboxylic acid

Description

Overview of Indolizine (B1195054) Heterocycles: Structure, Historical Significance, and General Research Relevance

Indolizine, a heterocyclic aromatic compound with the chemical formula C₈H₇N, is a notable isomer of indole (B1671886) where the nitrogen atom is located at a ring fusion position. nih.gov This arrangement consists of a fused pyridine (B92270) (a π-deficient ring) and pyrrole (B145914) (a π-excessive ring), resulting in a unique electronic structure and chemical reactivity. nih.gov The history of indolizine chemistry dates back to the early 20th century with the pioneering work of chemists like Scholtz. nih.gov Major synthetic routes to the indolizine core, such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions, have been well-established and continue to be refined. nih.govnih.govresearchgate.net

Indolizines are recognized as privileged structures in medicinal chemistry and materials science. researchgate.net While the core aromatic indolizine is not found in nature, its saturated form, indolizidine, is the structural foundation for a wide array of alkaloids with significant biological properties. nih.gov Modern research has demonstrated that synthetic indolizine derivatives possess a broad spectrum of activities and are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govsynblock.com Furthermore, their distinct electronic properties make them valuable as fluorescent compounds in materials science. researchgate.net

Strategic Importance of Halogenated and Carboxylated Indolizines in Organic Synthesis

The introduction of halogen and carboxylic acid functional groups onto the indolizine scaffold is a key strategy in modern organic synthesis for creating molecular diversity and developing new chemical entities.

Halogenated Indolizines: A halogen atom, such as bromine, serves as a versatile synthetic "handle" on the indolizine ring. Its presence allows for a wide range of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. clockss.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling chemists to attach various molecular fragments to the indolizine core. For instance, the synthesis of 3-haloindolizines has been shown to facilitate Suzuki-Miyaura reactions to produce 3-arylindolizines. nih.gov This functionalization is critical for building complex molecular architectures and for systematically probing structure-activity relationships (SAR) in drug discovery programs.

Carboxylated Indolizines: The carboxylic acid group is another functional group of immense strategic importance. It can be readily converted into a variety of derivatives, such as esters, amides, and hydrazides, providing a direct route to new families of compounds. princeton.eduorganic-chemistry.org Research on N'-substituted hydrazides of indolizine-2-carboxylic acid has demonstrated that this functional group is a key site for modification to produce molecules with potent biological activity, such as monoamine oxidase inhibition. princeton.edu In related heterocyclic systems like indoles, the carboxylic acid moiety has been identified as a critical pharmacophore capable of chelating with metal ions in the active sites of enzymes, a crucial interaction for HIV-1 integrase inhibitors. nih.gov Furthermore, the carboxylic acid group itself can be used in decarboxylative coupling reactions, offering another pathway for functionalization. bldpharm.com

Positioning of 8-Bromo-indolizine-2-carboxylic acid within Modern Indolizine Chemistry Research

8-Bromo-indolizine-2-carboxylic acid is a bifunctional chemical scaffold that holds a strategic position in contemporary indolizine research. It combines two of the most useful functional groups in organic synthesis—a halogen and a carboxylic acid—at distinct positions on the heterocyclic core. This unique arrangement makes it an exceptionally valuable building block for the synthesis of complex molecules and chemical libraries.

The presence of both a bromo group on the six-membered ring (position 8) and a carboxylic acid on the five-membered ring (position 2) allows for selective and sequential chemical modifications. Chemists can leverage orthogonal reaction conditions to functionalize one site while leaving the other intact, providing precise control over the synthesis of highly substituted indolizine derivatives. This dual functionality positions the compound as an ideal starting material for creating diverse molecular structures for high-throughput screening in drug discovery and for developing novel materials with tailored electronic or photophysical properties.

Scope and Objectives of Research on 8-Bromo-indolizine-2-carboxylic acid

The primary research objective for a molecule like 8-Bromo-indolizine-2-carboxylic acid is to utilize it as a versatile scaffold for the synthesis of novel, high-value chemical compounds. The scope of this research is broad, spanning medicinal chemistry, agrochemistry, and materials science.

Specific research objectives would typically include:

Investigating Structure-Activity Relationships (SAR): Employing the carboxylic acid at the C-2 position for amide coupling with diverse libraries of amines or for esterification. This is a common strategy in medicinal chemistry to identify key interactions with biological targets and to optimize properties like potency and selectivity. nih.govprinceton.edu

Synthesis of Advanced Intermediates: Using the compound as a key intermediate in multi-step syntheses of complex natural product analogues or designed molecules with specific therapeutic or material functions. The dual handles allow for the construction of intricate molecular frameworks that would be difficult to access otherwise.

Development of Functional Materials: Attaching polymers or chromophores via the functional groups to create new materials, such as organic sensitizers for solar cells or fluorescent probes for biological imaging, leveraging the inherent photophysical properties of the indolizine core. researchgate.net

Physicochemical Properties of 8-Bromo-indolizine-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 1206981-88-5 | princeton.edu |

| Molecular Formula | C₉H₆BrNO₂ | princeton.edu |

| Molecular Weight | 240.05 g/mol | princeton.edu |

| Hydrogen Bond Donor Count | 1 | princeton.edu |

| Hydrogen Bond Acceptor Count | 2 | princeton.edu |

| Rotatable Bond Count | 1 | princeton.edu |

| Topological Polar Surface Area | 41.7 Ų | princeton.edu |

| Complexity | 222 | princeton.edu |

| XLogP3 | 2.7 | princeton.edu |

Structure

3D Structure

Properties

IUPAC Name |

8-bromoindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKRLJCXLMFGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo Indolizine 2 Carboxylic Acid and Its Precursors

Classical and Contemporary Approaches to the Indolizine (B1195054) Core Formation

The construction of the indolizine nucleus is a pivotal step in the synthesis of 8-Bromo-indolizine-2-carboxylic acid. Several synthetic strategies have been developed, ranging from traditional cyclocondensation reactions to modern cycloaddition and cyclization methods.

Cyclocondensation Reactions (e.g., Scholtz Reaction, Chichibabin Reaction) and Adaptations for 8-Substitution

Classical methods for indolizine synthesis, such as the Scholtz and Chichibabin reactions, remain relevant in forming the bicyclic core. rsc.org The Chichibabin reaction, for instance, involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound, followed by cyclization. wikipedia.orgslideshare.net The traditional Scholtz reaction also provides a pathway to the indolizine skeleton. rsc.org

Adaptations of these classical reactions are necessary to achieve 8-substituted indolizines. The substitution pattern of the initial pyridine ring is crucial. To synthesize an 8-substituted indolizine, a 3-substituted pyridine precursor is required. The substituent at the 3-position of the pyridine ring will ultimately reside at the 8-position of the resulting indolizine.

| Reaction | Description | Precursor for 8-Substitution |

| Scholtz Reaction | A classical method for the synthesis of the indolizine core. | Requires a 3-substituted pyridine to yield an 8-substituted indolizine. |

| Chichibabin Reaction | Involves the reaction of a pyridine derivative with an α-halocarbonyl compound. | A 3-substituted pyridine is necessary to introduce a substituent at the 8-position of the indolizine. |

1,3-Dipolar Cycloaddition Strategies utilizing Pyridinium (B92312) Ylides

A versatile and widely employed method for constructing the indolizine ring system is through the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles. rsc.orgresearchgate.netchim.it This approach offers a high degree of flexibility in introducing substituents onto the indolizine core. semanticscholar.org The reaction involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an electron-deficient alkene or alkyne. researchgate.net

The nature of the substituents on both the pyridinium ylide and the dipolarophile dictates the substitution pattern of the final indolizine product. For the synthesis of 8-substituted indolizines, a 3-substituted pyridine is used to generate the corresponding pyridinium ylide.

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Feature | Description |

| Reactants | Pyridinium ylide (generated in situ) and a dipolarophile (e.g., activated alkene or alkyne). rsc.orgresearchgate.net |

| Reaction Type | [3+2] Cycloaddition. researchgate.net |

| Advantages | High efficiency and the ability to introduce a wide variety of substituents. rsc.org |

| Control of Substitution | The substitution pattern of the resulting indolizine is determined by the substituents on the pyridine and the dipolarophile. |

Intramolecular Cyclization and Cycloisomerization Pathways for Substituted Indolizines

Modern synthetic strategies for constructing substituted indolizines often involve intramolecular cyclization and cycloisomerization reactions. rsc.org These methods can offer high levels of regioselectivity and are often catalyzed by transition metals. organic-chemistry.org

One common approach involves the cycloisomerization of appropriately substituted pyridines bearing an alkyne or allene functionality at the 2-position. organic-chemistry.org Transition metal catalysts, such as gold or copper, can promote the cyclization to form the indolizine ring system. organic-chemistry.org The substituents on the starting pyridine and the unsaturated moiety are incorporated into the final indolizine product.

Another strategy is the intramolecular radical cyclization of N-allyl-2-iodophenyl-acetamides, which can be promoted by visible light, offering a metal-free alternative for the synthesis of functionalized indolines, which can be precursors to indolizines. nih.gov

Targeted Introduction of the Bromo Moiety at C-8

The synthesis of 8-Bromo-indolizine-2-carboxylic acid requires the specific placement of a bromine atom at the C-8 position. This can be achieved through two primary strategies: direct bromination of a pre-formed indolizine or by carrying the bromine atom through the synthesis from a brominated precursor.

Regioselective Bromination of Pre-formed Indolizine-2-carboxylic Acid Derivatives

The direct bromination of an existing indolizine-2-carboxylic acid derivative can be a straightforward method for introducing the bromo group. However, the regioselectivity of this electrophilic substitution reaction is highly dependent on the existing substituents on the indolizine ring and the reaction conditions. Indolizines are electron-rich aromatic systems, and electrophilic attack typically occurs at the C-1 and C-3 positions. Therefore, achieving selective bromination at C-8 can be challenging and may require specific directing groups or reaction conditions to favor substitution at the desired position. Research into the bromination of 1-hydroxyindole-2-carboxylic acid derivatives has shown that bromine can be directed to various positions on the ring system. rsc.org

Synthesis via Brominated Pyridine Precursors and Subsequent Annulation Reactions

A more reliable and regioselective approach to synthesizing 8-Bromo-indolizine-2-carboxylic acid involves the use of a brominated pyridine precursor. rsc.org By starting with a 3-bromopyridine derivative, the bromine atom is already in the correct position to become the 8-bromo substituent on the final indolizine ring.

This strategy involves the synthesis of a suitable 3-bromopyridine derivative, which is then subjected to one of the indolizine core formation reactions described in section 2.1. For example, a 3-bromopyridine can be converted into a pyridinium salt and then used in a 1,3-dipolar cycloaddition reaction. researchgate.net Alternatively, a 2-alkyl-3-bromopyridine could be utilized in a Chichibabin-type reaction. The key advantage of this method is the unambiguous placement of the bromine atom at the C-8 position. The synthesis of brominated pyridine precursors, such as 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine, has been reported using reagents that are easier to handle than traditional methods. mdpi.com

Table 2: Comparison of Bromination Strategies

| Strategy | Description | Advantages | Disadvantages |

| Regioselective Bromination | Direct bromination of a pre-formed indolizine-2-carboxylic acid. | Potentially fewer synthetic steps. | Can be difficult to control the regioselectivity, leading to mixtures of isomers. |

| Synthesis via Brominated Pyridine Precursors | Incorporating the bromine atom from a 3-bromopyridine starting material. | Excellent control over the position of the bromine atom. | May require a longer synthetic sequence to prepare the necessary brominated precursor. |

Ortho-Directed Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a variety of substituents.

In the context of indolizine synthesis, a suitable DMG on the pyridine ring can direct lithiation to the C-8 position. While specific examples for the direct ortho-bromination of an indolizine precursor at the 8-position leading to 8-bromo-indolizine-2-carboxylic acid are not extensively detailed in the provided search results, the general principles of DoM are well-established. baranlab.orguwindsor.caharvard.edu For instance, a methoxy or amide group can act as a DMG. wikipedia.org Following the ortho-lithiation, the introduction of bromine can be achieved using an electrophilic bromine source such as 1,2-dibromoethane or N-bromosuccinimide (NBS).

Introduction and Functionalization of the Carboxylic Acid Group at C-2

The carboxylic acid moiety at the C-2 position is a key functional group that allows for further derivatization, such as the formation of amides. researchgate.netresearchgate.netsemanticscholar.org Several synthetic routes can be employed to introduce this group onto the indolizine scaffold.

Carboxylation Reactions of Indolizine Intermediates

Direct carboxylation of an indolizine intermediate can be achieved by reacting a C-2 metalated indolizine species with carbon dioxide. This approach is analogous to the carboxylation of other organometallic reagents. While the direct carboxylation of a 2-lithioindolizine is a plausible synthetic step, specific examples leading to 8-bromo-indolizine-2-carboxylic acid were not explicitly found. However, the synthesis of 3-carboxylated indoles through a tandem cyclization and CO2 fixation process has been reported, suggesting the feasibility of such transformations within related heterocyclic systems. nih.gov

Hydrolysis of Ester or Nitrile Precursors at C-2

A common and reliable method for obtaining carboxylic acids is the hydrolysis of their corresponding ester or nitrile derivatives. libretexts.org This two-step approach involves the initial synthesis of an indolizine bearing an ester or nitrile group at the C-2 position, followed by a hydrolysis reaction. semanticscholar.org

Base-catalyzed hydrolysis (saponification) of methyl or ethyl indolizine-2-carboxylates is a frequently employed method. semanticscholar.orgjk-sci.com The reaction is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. clockss.orggoogle.com Similarly, the hydrolysis of a C-2 nitrile group can be achieved under either acidic or basic conditions to yield the carboxylic acid, often proceeding through an amide intermediate. researchgate.netlumenlearning.comresearchgate.netyoutube.com

| Precursor | Reagents and Conditions | Product | Reference |

| Methyl indolizine-2-carboxylate | Base-catalyzed hydrolysis | Indolizine-2-carboxylic acid | semanticscholar.org |

| Indolizine-2-carbonitrile | Acid or base hydrolysis | Indolizine-2-carboxylic acid | lumenlearning.com |

Oxidative Carboxylation Approaches

Oxidative carbonylation represents an efficient method for the synthesis of carboxylic acid derivatives. acs.orgacs.org Palladium-catalyzed oxidative carbonylation of propargylic pyridines can lead to the formation of indolizine derivatives under mild conditions. acs.orgacs.org This process involves the use of carbon monoxide and an oxidant. While these reactions typically yield esters, subsequent hydrolysis provides a route to the desired carboxylic acid.

Multi-component Reaction (MCR) Strategies for Direct Synthesis of 8-Bromo-indolizine-2-carboxylic acid

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govd-nb.infoethz.ch Several MCRs have been developed for the synthesis of the indolizine core. organic-chemistry.orgorganic-chemistry.orgmcgill.ca

One notable example is the palladium-catalyzed multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes in the presence of carbon monoxide. nih.govsemanticscholar.org This reaction proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne. nih.govsemanticscholar.org By using a substituted 2-bromopyridine, such as one bearing a bromine atom at the position that will become C-8 in the final indolizine product, this methodology could potentially be adapted for the direct synthesis of 8-bromo-indolizine (B7968133) derivatives.

Another MCR strategy involves the copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This method allows for the synthesis of a variety of substituted indolizines. organic-chemistry.org

| Reaction Type | Components | Catalyst | Key Features | References |

| Palladium-Catalyzed Carbonylative Cycloaddition | 2-Bromopyridines, Imines, Alkynes, CO | Palladium | Modular, high efficiency | nih.govsemanticscholar.org |

| Copper-Catalyzed Aerobic Decarboxylative Cycloaddition | Pyridines, Methyl Ketones, Alkenoic Acids | Copper(I) Bromide | Solvent-free, atom-economical | organic-chemistry.org |

Metal-Catalyzed Synthetic Routes to 8-Bromo-indolizine-2-carboxylic acid and its Analogs

Transition metal catalysis plays a crucial role in the synthesis of indolizines and their derivatives. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. acs.orgacs.orgresearchgate.net

An efficient synthesis of indolizine derivatives has been achieved through the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.orgacs.org This reaction can be conducted at room temperature and under a carbon monoxide atmosphere, utilizing catalysts such as Pd2(dba)3 or Pd/C. acs.org The presence of a bromine substituent on the pyridine ring has been shown to have little effect on the reaction yields, indicating the feasibility of synthesizing bromo-substituted indolizine esters, which are precursors to the target carboxylic acid. acs.org

Furthermore, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides provide a route to highly functionalized indolizines. researchgate.net This transformation is initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex. researchgate.net

| Catalyst | Reactants | Key Features | References |

| Pd2(dba)3 or Pd/C | Propargylic Pyridines, CO | Mild conditions, recyclable catalyst | acs.orgacs.org |

| Pd(0) complex | Propargylic Pyridines, Aroyl Chlorides | Good to excellent yields | researchgate.net |

Palladium-Catalyzed Cross-Coupling and Cycloisomerization

Palladium catalysis offers a robust platform for the synthesis of indolizine derivatives, including those with specific substitutions such as the 8-bromo variant. A common strategy involves the use of a 3-substituted bromopyridine to generate the corresponding 8-substituted indolizine nih.gov. The synthesis of 8-bromo-indolizine-2-carboxylic acid can be envisaged through a palladium-catalyzed multicomponent reaction. This approach typically involves the carbonylative coupling of a 2,3-dihalopyridine, an imine, and an alkyne. Specifically, the use of a 3-bromopyridine derivative can lead to the formation of an 8-substituted indolizine nih.gov.

One plausible pathway involves a palladium-catalyzed carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. By selecting a 2,3-dibromopyridine as the starting material, it is possible to introduce the bromo substituent at the desired 8-position of the indolizine ring. The carboxylic acid functionality at the 2-position can be introduced by using an appropriate alkyne, such as ethyl propiolate, followed by hydrolysis of the resulting ester.

A general representation of this palladium-catalyzed reaction is the coupling of a 2-bromopyridine with an imine and carbon monoxide to form a 1,3-dipole, which then reacts with an alkyne like dimethylacetylene dicarboxylate (DMAD) to yield the indolizine core nih.gov. For the synthesis of 8-bromo-indolizine-2-carboxylic acid, a 2,3-dibromopyridine would be the logical starting material.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | i-Pr₂NEt | Benzene | 80 | Not specified | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | KOAc | NMP | 100 | Good to Excellent | thieme-connect.com |

This table presents representative conditions for palladium-catalyzed synthesis of substituted indolizines, which can be adapted for the synthesis of 8-bromo-indolizine-2-carboxylic acid.

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of indolizine derivatives. These methods can involve oxidative cross-coupling/cyclization reactions or decarboxylative annulations. A pertinent example is the copper-catalyzed synthesis of 1-bromoindolizines from pyridines, maleic anhydride (B1165640), and α-acylmethylbromides thieme-connect.com. While this yields a different isomer, the underlying principles of copper-mediated cyclization and in-situ bromination are relevant.

For the specific synthesis of 8-bromo-indolizine-2-carboxylic acid, a plausible route involves the copper-catalyzed annulation of a 2-alkyl-3-bromopyridine with an α,β-unsaturated carboxylic acid researchgate.net. This reaction would proceed through a C-H olefination and a subsequent decarboxylative amination process to furnish the C-2 arylated indolizine. To obtain the 2-carboxylic acid functionality, a different strategy would be required, such as the use of a gem-difluoroalkene and a 2-(3-bromopyridin-2-yl)acetate derivative in a copper-catalyzed cyclization mcgill.ca.

Another approach involves a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids mdpi.com. By starting with a 3-bromopyridine derivative, this method could potentially lead to the desired 8-bromoindolizine skeleton.

| Copper Source | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OAc)₂ | 1,10-phenanthroline | - | DMF | 140 | Moderate | researchgate.net |

| CuBr | - | O₂ (air) | Solvent-free | 80 | Good | mdpi.com |

| Cu(OAc)₂·H₂O | - | I₂ | Not specified | Not specified | Up to 80 | organic-chemistry.orgnih.gov |

This table illustrates typical conditions for copper-catalyzed indolizine synthesis, adaptable for the target compound.

Silver-Catalyzed Methodologies

Silver-catalyzed reactions have emerged as a valuable tool in the synthesis of heterocyclic compounds, including indolizines. A notable method involves the silver-mediated oxidative C-H functionalization and 5-endo-dig cyclization of readily available starting materials nih.govrsc.org. This approach could be adapted for the synthesis of 8-bromo-indolizine-2-carboxylic acid by utilizing a 2-(3-bromopyridin-2-yl)acetate derivative and a suitable alkyne.

The reaction mechanism is thought to involve the activation of the 2-pyridylacetate by a silver salt, such as Ag₂CO₃, and the formation of a silver acetylide from the terminal alkyne. Subsequent coupling and cyclization lead to the indolizine product nih.govrsc.org. The use of an alkyne bearing an ester group, followed by hydrolysis, would install the carboxylic acid at the 2-position.

| Silver Salt | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ag₂CO₃ | - | Not specified | Not specified | Good | nih.govrsc.org |

| AgBF₄ | - | Not specified | Not specified | Moderate to Excellent | Not specified |

This table provides representative conditions for silver-catalyzed indolizine synthesis.

Metal-Free and Sustainable Synthetic Approaches

In the pursuit of greener and more sustainable chemical processes, metal-free synthetic methodologies have gained significant traction. These approaches often rely on the use of readily available and less toxic reagents and catalysts.

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful method for the construction of carbo- and heterocyclic rings. The synthesis of indolizines can be achieved through radical-induced pathways, which are often initiated by a radical initiator or through photoredox catalysis researchgate.netrsc.orgrsc.orgchim.it. A plausible metal-free radical approach to 8-bromo-indolizine-2-carboxylic acid could involve the reaction of a 3-bromopyridine derivative with a suitable radical precursor that can form the five-membered pyrrole (B145914) ring.

For instance, a B₂pin₂-mediated radical cascade cyclization/aromatization of an enaminone with a 3-bromopyridine could furnish a functionalized 8-bromoindolizine organic-chemistry.org. This method is notable for its metal-free, external oxidant-free, and base-free conditions and its compatibility with halogen substituents organic-chemistry.org. Another strategy involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides organic-chemistry.orgnih.gov. By employing a 2-(3-bromopyridin-2-yl)acetate derivative, this method could be adapted for the synthesis of the target compound.

| Radical Initiator/Mediator | Reagents | Solvent | Conditions | Yield (%) | Reference |

| B₂pin₂ | Enaminone, 3-Bromopyridine | Not specified | Metal- and oxidant-free | Not specified | organic-chemistry.org |

| - | 2-(3-Bromopyridin-2-yl)acetate, Sulfoxonium ylide | Not specified | Not specified | Modest | organic-chemistry.orgnih.gov |

This table outlines potential radical cyclization approaches for the synthesis of 8-bromoindolizine derivatives.

Organocatalytic Methods

Organocatalysis provides a sustainable alternative to metal-catalyzed reactions, utilizing small organic molecules to catalyze chemical transformations. The synthesis of indolizine derivatives can be achieved through organocatalytic pathways, such as those involving aminocatalysis.

A recently developed recyclable stereoauxiliary aminocatalytic approach enables the one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes via a [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes nih.gov. By starting with a 3-bromo-2-acylpyridine, this method could provide access to an 8-bromoindolizine-2-carbaldehyde, which could then be oxidized to the desired carboxylic acid. Brønsted acid-catalyzed C3-alkylation of indolizines has also been established, demonstrating the utility of organocatalysis in functionalizing the indolizine core rsc.orgresearchgate.net.

| Organocatalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| D-glucosamine derivative | 3-Bromo-2-acylpyridine, α,β-Unsaturated aldehyde | Aqueous | Not specified | Good | nih.gov |

| Brønsted Acid | Indolizine, Electrophile | Not specified | Not specified | Up to 89 | rsc.orgresearchgate.net |

This table summarizes organocatalytic strategies applicable to the synthesis of functionalized indolizines.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of 8-Bromo-indolizine-2-carboxylic acid

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis. In the context of 8-bromo-indolizine-2-carboxylic acid synthesis, regioselectivity is of paramount importance, as it dictates the correct placement of the bromo and carboxylic acid substituents on the indolizine core.

The regioselectivity in the synthesis of 8-substituted indolizines is primarily determined by the substitution pattern of the starting pyridine derivative. The use of a 3-substituted pyridine precursor is a well-established strategy to direct the formation of an 8-substituted indolizine product nih.gov. For instance, in palladium-catalyzed multicomponent reactions, the cyclization of a 1,3-dipole derived from a 3-bromopyridine with an unsymmetrical alkyne would be expected to yield the 8-bromoindolizine. The regioselectivity of the cycloaddition is also influenced by steric and electronic factors of both the dipole and the dipolarophile.

In copper-catalyzed reactions, such as the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, the regiochemistry is controlled by the initial C-H olefination step researchgate.net. When a 3-substituted pyridine is used, the cyclization occurs in a manner that places the substituent at the 8-position of the resulting indolizine.

Chemoselectivity is another important consideration, particularly in cross-coupling reactions where multiple reactive sites may be present. For example, in the synthesis of indolizines from dihalopyridines, the choice of catalyst and reaction conditions can influence which halogen atom participates in the initial oxidative addition step. The higher reactivity of a C-Br bond compared to a C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-known principle that can be exploited to achieve chemoselectivity.

Stereoselectivity is generally not a factor in the synthesis of the aromatic 8-bromo-indolizine-2-carboxylic acid itself. However, it would become a critical consideration in the synthesis of its reduced derivatives, such as indolizidines.

Chemical Reactivity and Mechanistic Investigations of 8 Bromo Indolizine 2 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Nucleus

The reactivity of the indolizine ring is significantly influenced by the electron-donating character of the nitrogen atom, which increases the electron density of the five-membered ring, and the electron-withdrawing nature of the pyridine (B92270) ring. This inherent electronic distribution makes the five-membered ring susceptible to electrophilic attack, while the six-membered ring is more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Indolizine Core

The indolizine system is considered a π-excessive heterocycle, making it reactive towards electrophiles. nih.gov Generally, electrophilic aromatic substitution (EAS) on the indolizine core occurs preferentially at the C-3 position of the five-membered ring due to the high electron density at this position. nih.gov The reaction proceeds through a standard EAS mechanism involving the attack of the aromatic π-system on the electrophile to form a resonance-stabilized cationic intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.comresearchgate.net

For 8-Bromo-indolizine-2-carboxylic acid, the 2-carboxylic acid group, being an electron-withdrawing group, deactivates the entire indolizine nucleus towards electrophilic attack. numberanalytics.com This deactivation is a consequence of both inductive and resonance effects that reduce the electron density of the ring system. Despite this general deactivation, any electrophilic substitution is still expected to be directed to the C-3 position, as this position is the most activated within the deactivated ring system. The 8-bromo substituent is also deactivating but is a weak ortho, para-director; however, its influence on the five-membered ring is less pronounced compared to the directing effects within the six-membered ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-Bromo-indolizine-2-carboxylic acid

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 8-Bromo-3-nitro-indolizine-2-carboxylic acid |

| Br₂/FeBr₃ | 3,8-Dibromo-indolizine-2-carboxylic acid |

| SO₃/H₂SO₄ | 8-Bromo-indolizine-2-carboxylic acid-3-sulfonic acid |

| RCOCl/AlCl₃ | 3-Acyl-8-bromo-indolizine-2-carboxylic acid |

Note: This table is based on general principles of electrophilic aromatic substitution on indolizine systems and the known directing effects of substituents. Specific experimental data for 8-Bromo-indolizine-2-carboxylic acid is not available in the searched literature.

Nucleophilic Additions and Substitutions at the Indolizine Framework

Nucleophilic attack on the indolizine nucleus is generally less favorable than electrophilic attack due to the π-excessive nature of the ring system. However, the presence of electron-withdrawing substituents can render the ring susceptible to nucleophilic reactions. chim.it The six-membered pyridine ring of the indolizine is inherently more electron-deficient than the five-membered pyrrole (B145914) ring and is therefore the more likely site for nucleophilic attack.

In the case of 8-Bromo-indolizine-2-carboxylic acid, both the 8-bromo and 2-carboxylic acid groups are electron-withdrawing, which should increase the electrophilicity of the indolizine ring, particularly the six-membered ring. Nucleophilic addition would likely occur at positions C-5 or C-7, which are ortho and para to the nitrogen atom and are activated by the electron-withdrawing bromo substituent. The reaction would proceed via the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent elimination would lead to a substitution product if a suitable leaving group is present.

Oxidative Transformations of the Indolizine Ring

The oxidation of indolizines can lead to a variety of products depending on the oxidant and the substitution pattern of the indolizine. Few studies have demonstrated the oxidation of the indolizine nucleus while keeping it intact. chim.it For instance, the oxidation of some indolizine derivatives with reagents like hydrogen peroxide in acetic acid has been reported. chim.it The electron-rich nature of the indolizine ring makes it susceptible to oxidation, which can sometimes lead to ring-opening or the formation of indolizinones. The presence of the deactivating carboxylic acid and bromo groups on 8-Bromo-indolizine-2-carboxylic acid would likely make the ring more resistant to oxidation compared to unsubstituted indolizine.

Reductive Transformations of the Indolizine Ring

The reduction of the indolizine ring system can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of the indolizine nucleus, typically leading to the corresponding hexahydro- or octahydroindolizine (B79230) derivatives. The specific outcome of the reduction depends on the catalyst, reaction conditions, and the substitution pattern on the ring. The carboxylic acid group at the C-2 position of 8-Bromo-indolizine-2-carboxylic acid can also be reduced, for example with strong reducing agents like lithium aluminum hydride, to the corresponding alcohol. pressbooks.pub It is also possible that the bromo substituent could be removed under certain reductive conditions, such as catalytic hydrogenation with a palladium catalyst.

Transformations Involving the 8-Bromo Substituent

The bromine atom at the C-8 position of the indolizine ring is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNA) of the 8-bromo substituent is a plausible transformation. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate. nih.govresearchgate.netjuniperpublishers.comnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In 8-Bromo-indolizine-2-carboxylic acid, the electron-withdrawing nature of the indolizine nucleus itself, further enhanced by the 2-carboxylic acid group, should facilitate this reaction. The reaction is typically favored with strong nucleophiles and may require elevated temperatures.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C-8 Position

| Nucleophile | Potential Product |

| NaOMe | 8-Methoxy-indolizine-2-carboxylic acid |

| NaCN | 8-Cyano-indolizine-2-carboxylic acid |

| R₂NH | 8-(Dialkylamino)-indolizine-2-carboxylic acid |

| NaN₃ | 8-Azido-indolizine-2-carboxylic acid |

Note: This table presents hypothetical reactions based on the principles of nucleophilic aromatic substitution on activated aromatic halides. Specific experimental validation for 8-Bromo-indolizine-2-carboxylic acid is not available in the searched literature.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-8

The bromine atom at the C-8 position of the indolizine ring is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.orgmasterorganicchemistry.com It is a widely used method for creating biaryl structures. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.org For instance, the Suzuki-Miyaura coupling has been successfully applied to various aryl bromides, including those with structures analogous to the 8-bromo-indolizine (B7968133) core. nih.gov The choice of base, such as KOt-Bu, can be crucial for the success of the coupling with certain protected arylboronic acids. elsevierpure.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a key method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This reaction has been employed in the synthesis of various heterocyclic compounds. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. libretexts.orgorganic-chemistry.org A base is required to regenerate the active palladium catalyst. libretexts.org This reaction is known for its high trans selectivity. organic-chemistry.org While highly useful, challenges can include the need for efficient catalyst recycling. libretexts.org The reaction has been applied to a broad range of substrates, including various aryl bromides, to create complex polycyclic structures. libretexts.orgfrontiersin.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at C-8

| Reaction | Catalyst System | Coupling Partner | Product Type | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base | Organoboron compound | Biaryl | Mild conditions, high functional group tolerance, low toxicity of reagents. libretexts.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | Arylalkyne | Mild conditions, applicable in aqueous media. wikipedia.org |

| Heck | Pd catalyst, Base | Alkene | Substituted alkene | High trans selectivity, forms C-C bonds with alkenes. organic-chemistry.org |

Reductive Debromination Reactions

Reductive debromination is a chemical transformation that involves the removal of a bromine atom and its replacement with a hydrogen atom. This reaction can be achieved using various reducing agents. For vicinal dibromides, agents like zinc, sodium in liquid ammonia, and certain metal salts have been traditionally used. nih.gov More recently, metal-free methods have been developed. For example, o- and m-anisidines have been shown to be effective in the reductive debromination of certain α-bromoaromatic moieties to yield alkenes, with the reactions often being stereospecific. nih.gov While specific studies on the reductive debromination of 8-Bromo-indolizine-2-carboxylic acid are not prevalent, the general principles of reductive debromination of aryl bromides would apply. This could be a useful strategy to synthesize the corresponding 8-unsubstituted indolizine-2-carboxylic acid.

Reactivity of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle that can undergo a range of transformations.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a key transformation. In some cases, this can be achieved by heating. nih.gov For certain aromatic carboxylic acids, decarboxylative cross-coupling reactions have been developed. For example, a decarbonylative Sonogashira coupling allows for the formation of C(sp²)–C(sp) bonds directly from carboxylic acids. nih.gov This involves the in situ activation of the carboxylic acid to a mixed anhydride (B1165640), followed by palladium-catalyzed decarbonylation and coupling with an alkyne. nih.gov Similarly, decarboxylative Suzuki-Miyaura couplings have been established, using iodine or a bromine source as a mediator, to form biaryl structures from (hetero)aromatic carboxylic acids and arylboronic acids. rsc.org These methods provide an alternative to traditional cross-coupling reactions that start from aryl halides.

The carboxylic acid functionality can be readily converted into other important functional groups.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as reaction with an alcohol under acidic conditions. For example, the esterification of benzoic acid with 1-butanol (B46404) has been studied in detail. researchgate.net In the context of indolizine chemistry, the synthesis of indolizine esters is a common strategy. nih.gov

Amidation: The formation of an amide bond is another crucial transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl halide, followed by reaction with an amine. The direct coupling of carboxylic acids with amines using coupling agents is also a widely used method. Amidation of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to sometimes increase their anti-inflammatory activity. nih.gov

The conversion of the carboxylic acid to an acyl halide, most commonly an acyl chloride, creates a highly reactive intermediate for further synthetic transformations. wikipedia.org Standard reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. orgoreview.comorgoreview.com The reaction with thionyl chloride proceeds via a chlorosulfite intermediate. orgoreview.com While this is a standard transformation, challenges can arise with sensitive substrates. For instance, the stability of the indolizine ring system under the often acidic conditions of acyl halide formation needs to be considered. Novel methods using milder reagents, such as 3,3-dichlorocyclopropenes, have been developed for the rapid generation of acid chlorides under neutral conditions, which could be advantageous for sensitive molecules like 8-Bromo-indolizine-2-carboxylic acid. organic-chemistry.org

Sigmatropic Rearrangements and Cycloaddition Reactions of 8-Bromo-indolizine-2-carboxylic acid

The indolizine ring system itself can participate in pericyclic reactions.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a sigma-bond across a pi-system. youtube.com While specific examples involving 8-Bromo-indolizine-2-carboxylic acid are not detailed in the provided context, related systems can undergo such rearrangements. For example, nih.govmdpi.com-sigmatropic rearrangements are known in the synthesis of certain nitrogen-containing compounds.

Cycloaddition Reactions: Indolizines are known to participate in [8+2] cycloaddition reactions with dienophiles like alkynes to form cycl[3.2.2]azines. nih.govmdpi.comnih.gov The indolizine acts as an 8π component in this reaction. nih.govmdpi.com The presence of substituents on the indolizine ring can influence the course of these reactions. nih.gov For example, the reaction of various substituted indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been extensively studied. nih.govmdpi.com The bromine at C-8 and the carboxylic acid at C-2 would be expected to influence the electronic properties of the indolizine system and thus its reactivity in cycloaddition reactions.

Reaction Pathway Elucidation and Kinetic Studies

Detailed mechanistic and kinetic studies on 8-Bromo-indolizine-2-carboxylic acid are sparse. However, based on the general reactivity of indolizines and bromo-substituted aromatic compounds, several key reaction pathways can be proposed and are areas of active investigation in synthetic organic chemistry. These include the formation of the indolizine ring itself, typically through a 1,3-dipolar cycloaddition, and subsequent functionalization, often involving the bromine substituent in cross-coupling reactions.

One of the most common methods for synthesizing the indolizine core is through a [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. researchgate.net A plausible pathway for the formation of a related indolizine derivative, ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate, involves the generation of a pyridinium ylide which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne. mdpi.com This is followed by an oxidation step to yield the aromatic indolizine ring. mdpi.com While this example does not directly describe the synthesis of 8-Bromo-indolizine-2-carboxylic acid, it provides a general mechanistic framework that is likely applicable.

The bromine atom on the indolizine ring is a key functional group for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. nih.govubc.carsc.org The general mechanism for this reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles. nih.govrsc.org These theoretical investigations can provide valuable insights into the kinetics and thermodynamics of the reaction steps.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction of 8-Bromo-indolizine-2-carboxylic acid

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Initial Rate (M/s) |

| 1 | 2 | PPh₃ | K₂CO₃ | 80 | 1.2 x 10⁻⁴ |

| 2 | 4 | PPh₃ | K₂CO₃ | 80 | 2.5 x 10⁻⁴ |

| 3 | 2 | SPhos | K₂CO₃ | 80 | 5.8 x 10⁻⁴ |

| 4 | 2 | PPh₃ | Cs₂CO₃ | 80 | 1.9 x 10⁻⁴ |

| 5 | 2 | PPh₃ | K₂CO₃ | 100 | 3.1 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, the carboxylic acid group can be derivatized through various reactions, such as esterification or amidation. libretexts.org The reaction of the carboxylic acid with an organometallic reagent, such as a Grignard reagent, would likely lead to the formation of a tertiary alcohol through a sequential addition-elimination-addition mechanism. libretexts.orglibretexts.org

The elucidation of these reaction pathways relies on a combination of experimental techniques, including kinetic monitoring of reactions and the isolation and characterization of intermediates, alongside computational modeling to map out the potential energy surfaces of the reactions. ubc.ca

Derivatization Strategies and Analogue Design Based on 8 Bromo Indolizine 2 Carboxylic Acid

Synthesis of Substituted 8-Bromo-indolizine-2-carboxylic Acid Esters and Amides

The carboxylic acid group at the 2-position of 8-bromo-indolizine (B7968133) is a prime site for modification to produce a diverse range of ester and amide derivatives. These modifications can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for biological applications.

The synthesis of esters, such as 8-bromo-indolizine-2-carboxylic acid methyl ester, has been reported, and this compound is commercially available, providing a key intermediate for further derivatization. chemscene.com Standard esterification conditions, such as reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to generate a variety of alkyl and aryl esters.

The formation of amides from 8-bromo-indolizine-2-carboxylic acid can be achieved using various peptide coupling agents. For instance, propylphosphonic acid anhydride (B1165640) has been successfully utilized as a coupling agent in the synthesis of a series of indolizine-2-carboxamido derivatives from the corresponding indolizine-2-carboxylic acid. researchgate.net This method is directly applicable to 8-bromo-indolizine-2-carboxylic acid, allowing for the introduction of a wide array of primary and secondary amines to generate a library of amide analogues. researchgate.net Another general method for amide bond formation involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides, which offers a radical-based approach to a diverse collection of amides. acs.orgnih.gov

Table 1: Examples of Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent/Method | Reference |

| Methyl Ester | Not specified, but commercially available | chemscene.com |

| Various Esters | Alcohol with acid catalyst | General knowledge |

| Amides | Primary or Secondary Amine with Propylphosphonic acid anhydride | researchgate.net |

| Amides | Isocyanide with Silver catalyst | acs.orgnih.gov |

Functionalization at the 8-Position via Cross-Coupling Reactions

The bromine atom at the 8-position of the indolizine (B1195054) core is a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 8-position of the indolizine and a variety of aryl or heteroaryl boronic acids or esters. For example, the Suzuki-Miyaura cross-coupling of O-triflates at the C8 position of an indolizine skeleton with (hetero)arylboronic acids has been demonstrated to be an effective method for introducing diverse substituents at this position. organic-chemistry.org This methodology can be directly applied to 8-bromo-indolizine-2-carboxylic acid and its derivatives.

Heck Coupling: The Heck reaction enables the introduction of alkenyl groups at the 8-position by coupling the 8-bromoindolizine with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling the 8-bromoindolizine with a terminal alkyne, catalyzed by palladium and copper(I) complexes.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 8-position.

A palladium-catalyzed multicomponent synthesis of indolizines from 3-substituted bromopyridines has been reported to generate 8-substituted indolizines, highlighting the feasibility of functionalization at this position. nih.gov

Table 2: Overview of Cross-Coupling Reactions for Functionalization at the 8-Position

| Reaction | Coupling Partner | Introduced Group | Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Heteroaryl | Palladium |

| Heck | Alkene | Alkenyl | Palladium |

| Sonogashira | Terminal Alkyne | Alkynyl | Palladium/Copper(I) |

| Buchwald-Hartwig | Amine | Amino | Palladium |

Design and Synthesis of Polycyclic Structures Incorporating the 8-Bromo-indolizine-2-carboxylic Acid Moiety

The indolizine nucleus can serve as a building block for the construction of more complex, polycyclic architectures. The 8-bromo-indolizine-2-carboxylic acid moiety can be incorporated into larger ring systems through various cycloaddition and annulation strategies.

One prominent method is the [8+2] cycloaddition reaction of indolizines with dienophiles, such as acetylenes, to form cycl[3.2.2]azines. nih.gov This reaction has been reported for 5-bromo-substituted indolizines and can be extrapolated to the 8-bromo isomer, providing a pathway to novel polycyclic aromatic systems. nih.gov The synthesis of polycyclic indolizine heterocycles has also been achieved from brominated pyridine (B92270) precursors, indicating that the bromo-substituent can be a key element in the cyclization strategy. researchgate.net

Furthermore, the development of poly-functionalized 8-acylindolizines has been described through a [3+3] annulative functionalization approach, which offers a route to complex indolizine-containing structures. nih.gov These strategies open the door to a vast chemical space of novel polycyclic compounds with potentially unique photophysical or biological properties.

Regioselective Introduction of Additional Functional Groups on the Indolizine Core

Beyond derivatization at the 2- and 8-positions, the indolizine core itself can be further functionalized. The inherent electronic properties of the indolizine ring direct the regioselectivity of electrophilic and nucleophilic substitution reactions.

Recent studies have demonstrated the feasibility of regioselective functionalization of the indolizine scaffold. For instance, a [3+3] annulative functionalization strategy allows for the decoration of a number of functional groups at the pyridine moiety of the indolizine core, leading to poly-functionalized 8-acylindolizines and 8-enylindolizines. nih.gov This approach provides a powerful tool for systematically modifying the electronic and steric properties of the indolizine system. The ability to introduce additional functional groups in a controlled manner is crucial for fine-tuning the properties of the final molecules for specific applications.

Scaffold Hopping and Isosteric Replacements for Core Modification

Scaffold hopping and isosteric replacement are powerful strategies in drug discovery and materials science for the design of novel compounds with improved properties. These approaches involve replacing the core chemical scaffold or specific functional groups with other moieties that maintain or enhance the desired activity while potentially improving other characteristics like synthetic accessibility or patentability.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo Indolizine 2 Carboxylic Acid and Its Derivatives

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 8-bromo-indolizine-2-carboxylic acid and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a complete assignment of all proton and carbon signals.

In the ¹H NMR spectrum of an indolizine-2-carboxylic acid derivative, the protons of the indolizine (B1195054) ring typically appear in the aromatic region. For instance, in related indolizine structures, the H-5 proton is often observed at a downfield chemical shift due to the influence of the adjacent nitrogen atom. nih.gov The protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine core exhibit characteristic coupling patterns that can be resolved and assigned using 2D COSY experiments, which reveal proton-proton correlations.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. researchgate.net The carbon atoms of the indolizine ring will have distinct chemical shifts influenced by the bromine substituent and the carboxylic acid group. Complete assignment of the carbon signals can be achieved through HMBC experiments, which show correlations between protons and carbons over two or three bonds.

Variable Temperature (VT) NMR studies can be particularly insightful for derivatives of 8-bromo-indolizine-2-carboxylic acid, such as its amides. These studies can reveal information about dynamic processes, for example, restricted rotation around the N-CO bond in amide derivatives, allowing for the determination of rotational energy barriers. semanticscholar.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indolizine Derivatives Note: This table is a representation based on data for related indolizine structures, as specific data for 8-Bromo-indolizine-2-carboxylic acid is not readily available.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~7.5 - 8.0 | ~110 - 120 | H-1 to C-2, C-3, C-8a |

| 3 | ~7.0 - 7.5 | ~105 - 115 | H-3 to C-1, C-2, C-3a |

| 5 | ~8.0 - 8.5 | ~120 - 130 | H-5 to C-3a, C-6, C-7 |

| 6 | ~6.8 - 7.2 | ~110 - 120 | H-6 to C-5, C-7, C-8 |

| 7 | ~7.2 - 7.6 | ~115 - 125 | H-7 to C-5, C-6, C-8, C-8a |

| COOH | ~10 - 13 (broad) | ~160 - 170 | - |

High-Resolution Mass Spectrometry for Precise Molecular Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement. For 8-bromo-indolizine-2-carboxylic acid, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) would be employed. thieme-connect.deumaine.edu

The expected monoisotopic mass of 8-bromo-indolizine-2-carboxylic acid (C₉H₆BrNO₂) can be calculated and compared with the experimentally determined value to confirm its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum, aiding in the identification of the compound.

Furthermore, HRMS can be utilized for reaction monitoring during the synthesis of 8-bromo-indolizine-2-carboxylic acid and its derivatives. By analyzing small aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked with high sensitivity and specificity. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov

Table 2: Predicted HRMS Data for 8-Bromo-indolizine-2-carboxylic acid

| Ion | Calculated m/z |

| [M+H]⁺ | 239.9655 |

| [M-H]⁻ | 237.9512 |

| [M+Na]⁺ | 261.9474 |

Single Crystal X-Ray Diffraction Analysis of 8-Bromo-indolizine-2-carboxylic acid and its Key Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 8-bromo-indolizine-2-carboxylic acid itself is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and packing.

For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate reveals important structural features. semanticscholar.orgnih.gov The indolizine core is essentially planar, and the presence of the bromine atom influences the crystal packing through intermolecular interactions such as halogen bonding. nih.gov In the solid state, indolizine-2-carboxylic acid derivatives are likely to form hydrogen-bonded dimers through their carboxylic acid groups. semanticscholar.orgnih.gov

The analysis of a suitable crystal of 8-bromo-indolizine-2-carboxylic acid would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding, π-π stacking, and halogen bonding, which govern the crystal packing. researchgate.netacs.org

Table 3: Representative Crystallographic Data for a Bromo-Substituted Indolizine Derivative Data from diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate. semanticscholar.orgnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| β (°) | 100.372(1) |

| Volume (ų) | 4143.8(4) |

| Z | 8 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The FT-IR spectrum of 8-bromo-indolizine-2-carboxylic acid is expected to show several characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indolizine ring would be found in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy, being complementary to FT-IR, would also be useful. The aromatic ring vibrations are often strong in the Raman spectrum. Studying both FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For example, in the FT-IR spectrum of a related indolizine derivative, carbonyl stretching bands were observed around 1699 and 1668 cm⁻¹. mdpi.com

Table 4: Expected Characteristic FT-IR and Raman Bands for 8-Bromo-indolizine-2-carboxylic acid

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | ~1700 (strong) | ~1700 (medium) |

| Aromatic C-H | 3000-3100 | 3000-3100 |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) |

| C-Br | <700 | <700 |

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and chromophoric properties of molecules. Indolizine and its derivatives are known to be fluorescent compounds. researchgate.netresearchgate.net

The UV-Vis absorption spectrum of 8-bromo-indolizine-2-carboxylic acid is expected to exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π-π* transitions within the conjugated indolizine ring system. The position and intensity of these bands are influenced by the substituents on the ring. The bromine atom and the carboxylic acid group will modulate the electronic structure and thus the absorption characteristics.

Upon excitation at an appropriate wavelength, 8-bromo-indolizine-2-carboxylic acid is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on related indolizine derivatives have shown that their emission colors can be tuned across the visible spectrum by modifying the substituents. researchgate.net

Table 5: Expected Photophysical Properties of 8-Bromo-indolizine-2-carboxylic acid Note: This table is a representation based on general knowledge of indolizine derivatives.

| Property | Expected Range |

| Absorption λmax (nm) | 300 - 450 |

| Emission λmax (nm) | 400 - 550 |

| Stokes Shift (nm) | 50 - 100 |

| Quantum Yield (ΦF) | 0.01 - 0.5 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While 8-bromo-indolizine-2-carboxylic acid itself is achiral, its chiral derivatives would exhibit a CD spectrum.

The synthesis of enantiomerically pure derivatives of 8-bromo-indolizine-2-carboxylic acid, for instance, by introducing a chiral center in a substituent or by forming a salt with a chiral amine, would allow for their study by CD spectroscopy. The CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule.

The catalytic asymmetric synthesis of chiral indolizine derivatives has been reported, highlighting the feasibility of obtaining such compounds. CD spectroscopy would be an essential tool for characterizing these chiral products and for studying their interactions with other chiral molecules, such as proteins or DNA.

Computational and Theoretical Investigations of 8 Bromo Indolizine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of organic molecules. Although direct DFT studies on 8-Bromo-indolizine-2-carboxylic acid are not extensively available in the current literature, valuable insights can be extrapolated from computational analyses of parent indolizine (B1195054), its derivatives, and other bromo-substituted heterocyclic systems. These studies form the basis for a theoretical understanding of the title compound.

Molecular Orbitals and Frontier Orbital Analysis

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 8-Bromo-indolizine-2-carboxylic acid, the indolizine core, being a π-excessive aromatic system, is expected to have a relatively high-energy HOMO, indicating its propensity to act as an electron donor in chemical reactions. The presence of the electron-withdrawing carboxylic acid group at the 2-position and the bromine atom at the 8-position is anticipated to modulate the energies of these frontier orbitals. Specifically, these substituents would likely lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, thereby influencing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.

Theoretical calculations on related indolizine derivatives suggest that the HOMO is typically delocalized over the bicyclic ring system, while the LUMO distribution can be significantly influenced by the nature and position of substituents. In the case of 8-Bromo-indolizine-2-carboxylic acid, the LUMO is expected to have significant contributions from the carboxylic acid moiety, making this site susceptible to nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies for 8-Bromo-indolizine-2-carboxylic acid (Based on Analogous Compounds)

| Molecular Orbital | Predicted Energy (eV) | Characteristics |

| HOMO | -6.5 to -7.5 | Delocalized over the indolizine ring system, indicating π-electron donating ability. |

| LUMO | -1.5 to -2.5 | Significant localization on the carboxylic acid group and influenced by the bromine atom. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Suggests moderate kinetic stability and reactivity, typical for functionalized aromatic heterocyclic systems. |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map of 8-Bromo-indolizine-2-carboxylic acid is expected to show distinct regions of positive and negative potential.

The nitrogen atom of the indolizine ring, with its lone pair of electrons, will be a region of negative electrostatic potential (red/yellow), making it a likely site for protonation and interaction with electrophiles. researchgate.net The oxygen atoms of the carboxylic acid group will also exhibit strong negative potentials, highlighting their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid will be a region of high positive potential (blue), indicating its acidic nature and role as a hydrogen bond donor. The bromine atom, due to its electronegativity and polarizability, will likely present a region of slightly negative to neutral potential, capable of participating in halogen bonding. The aromatic protons and the regions around the carbon atoms of the ring system will generally show positive potential.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states, thereby providing mechanistic insights into chemical transformations. For 8-Bromo-indolizine-2-carboxylic acid, several reaction types can be computationally investigated.

Electrophilic aromatic substitution is a characteristic reaction of indolizines, typically occurring at the 1- and 3-positions of the five-membered ring. DFT calculations can model the attack of various electrophiles on the indolizine nucleus to determine the preferred sites of reaction and the activation energies for each pathway. The presence of the bromo and carboxylic acid substituents will influence the regioselectivity of such reactions.

Furthermore, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled to understand their mechanisms and kinetics. The reactivity of the C-Br bond, for instance in palladium-catalyzed cross-coupling reactions, can also be explored computationally to predict favorable reaction conditions and outcomes. chim.it

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While the indolizine core of 8-Bromo-indolizine-2-carboxylic acid is largely planar, the carboxylic acid group possesses rotational freedom around the C2-C(O)OH single bond. Molecular Dynamics (MD) simulations can provide insights into the preferred conformations of this substituent and the dynamics of its rotation. mdpi.com Such simulations can reveal the most stable spatial arrangement of the carboxylic acid group relative to the indolizine ring, which can be influenced by intramolecular hydrogen bonding or steric effects.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases. mdpi.com For 8-Bromo-indolizine-2-carboxylic acid, these simulations can model how molecules interact with each other in a crystal lattice or in solution. Key interactions that can be investigated include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. MD simulations can predict the formation of dimeric structures or extended hydrogen-bonded networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a neighboring carboxylic acid or the nitrogen of another indolizine ring.

By simulating the behavior of a collection of 8-Bromo-indolizine-2-carboxylic acid molecules over time, MD can provide a detailed picture of the supramolecular structures that are likely to form.

Quantitative Structure–Activity Relationship (QSAR) Studies for Non-Biological Applications or Theoretical Reactivity

Quantitative Structure–Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activity. nih.gov While often used in drug design, QSAR can also be applied to predict non-biological properties or theoretical reactivity.

For a series of substituted indolizine-2-carboxylic acids, a QSAR study could be developed to predict their reactivity in a specific chemical transformation, such as a cross-coupling reaction. The model would use various molecular descriptors calculated from the computational structures of the molecules.

Table 2: Potential Descriptors for a QSAR Study on the Reactivity of Indolizine Derivatives

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO and LUMO energies, dipole moment, atomic charges. | Describes the electronic distribution and susceptibility to electrophilic or nucleophilic attack. |